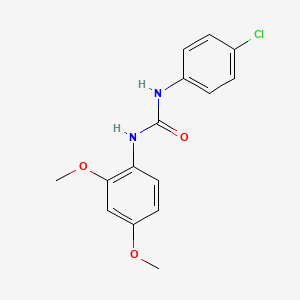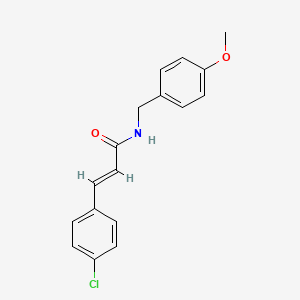
3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide, also known as CMBA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CMBA is a small molecule that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in the body. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation. This compound has also been shown to decrease the production of inflammatory mediators in cells. In animal studies, this compound has been shown to improve cognitive function and reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide in lab experiments is its small size, which allows it to penetrate cell membranes and interact with cellular targets. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, one limitation of using this compound in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are many future directions for research on 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide. One area of interest is in the development of this compound derivatives with improved pharmacological properties. Another area of interest is in the study of this compound in combination with other drugs or therapies for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease states.
Synthesemethoden
The synthesis method of 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide involves a series of chemical reactions that result in the final product. The starting materials for the synthesis include 4-chlorobenzaldehyde, 4-methoxybenzylamine, and acryloyl chloride. The reaction involves the formation of an imine intermediate, followed by a Michael addition reaction, and then a dehydration reaction to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide has been studied for its potential therapeutic applications in various scientific research fields. One such application is in the field of cancer research, where this compound has been shown to inhibit the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-21-16-9-4-14(5-10-16)12-19-17(20)11-6-13-2-7-15(18)8-3-13/h2-11H,12H2,1H3,(H,19,20)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCSYMBPYCMNAZ-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5886772.png)
![methyl [5-(isobutyrylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5886781.png)

![3-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5886793.png)

![2-[(3-methylbenzyl)thio]-4,6-pyrimidinediamine](/img/structure/B5886799.png)
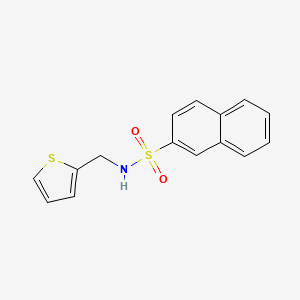
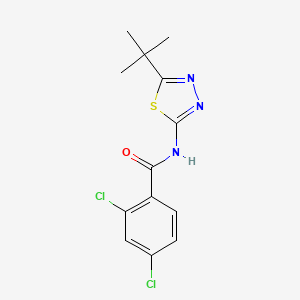
![3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5886817.png)
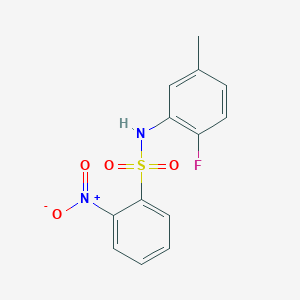

![ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5886847.png)
